molecular formula C18H15NO2 B1595563 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 438225-30-0

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B1595563
M. Wt: 277.3 g/mol
InChI Key: STEZHJHHVQYNQZ-UHFFFAOYSA-N
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Description

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, also known as 8-MMPQ, is an aromatic quinoline carboxylic acid that has been the subject of numerous scientific studies in the fields of biochemistry, physiology, and pharmacology. 8-MMPQ has been found to have a wide range of applications in laboratory experiments, and its mechanism of action is of particular interest to researchers.

Scientific Research Applications

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have a broad spectrum of bioactivity, making it a core template in drug design . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

The 8-Hydroxyquinoline (8-HQ) nucleus could potentially play a role in the search for drugs to treat COVID-19 patients due to its promising antiviral activity .

properties

IUPAC Name

8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-5-3-7-13(9-11)16-10-15(18(20)21)14-8-4-6-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEZHJHHVQYNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357089
Record name 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

CAS RN

438225-30-0
Record name 8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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